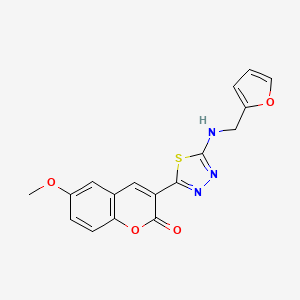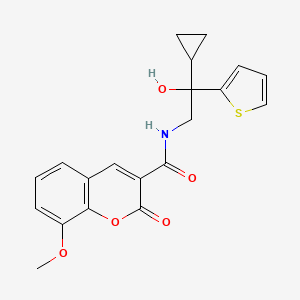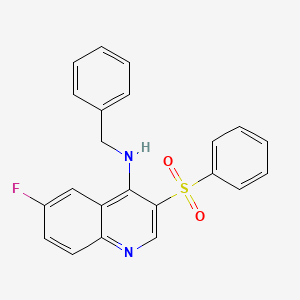
3-(5-((furan-2-ylmethyl)amino)-1,3,4-thiadiazol-2-yl)-6-methoxy-2H-chromen-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
The compound “3-(5-((furan-2-ylmethyl)amino)-1,3,4-thiadiazol-2-yl)-6-methoxy-2H-chromen-2-one” is a complex organic molecule that contains several functional groups and heterocyclic rings, including a furan ring, a thiadiazole ring, and a chromenone ring .
Molecular Structure Analysis
The molecular structure of a similar compound, 3-[(furan-2-ylmethyl)-amino]-2-(2,3,4,5-tetrafluoro-benzoyl)-acrylic acid ethyl ester, has been studied . The structure was determined using X-ray crystallography .Chemical Reactions Analysis
Furan platform chemicals (FPCs) like furfural and 5-hydroxy-methylfurfural, which are directly available from biomass, can be transformed into a number of important raw materials for the production of hydrocarbon fuels and fuel additives, as well as for the synthesis of valuable chemicals .Scientific Research Applications
Pharmaceutical Research
Furan derivatives, including the compound , have gained prominence in drug discovery. Researchers explore their potential as lead compounds for developing novel pharmaceutical agents. The specific structural features of this compound—such as the furan ring, thiadiazole moiety, and chromenone scaffold—make it an interesting candidate for designing bioactive molecules. Investigations focus on its interactions with biological targets, pharmacokinetics, and therapeutic efficacy .
Antioxidant Properties
The methoxy-substituted chromenone portion of the compound contributes to its antioxidant activity. Antioxidants play a crucial role in protecting cells from oxidative stress, which is implicated in various diseases. Researchers study the compound’s ability to scavenge free radicals and mitigate oxidative damage. Understanding its mechanisms of action can lead to the development of natural antioxidants or therapeutic agents .
Agrochemical Applications
Furan-based compounds have applications in agriculture. They can serve as potential agrochemicals, including fungicides, herbicides, and insecticides. Researchers investigate the compound’s effects on pests, plant pathogens, and crop yield. Its unique structure may offer advantages over existing agrochemicals, making it an exciting area of study .
Resin and Polymer Industry
Furan derivatives find use in the production of resins and polymers. These materials are essential for coatings, adhesives, and composite materials. The compound’s furan ring and methoxy group contribute to its reactivity, allowing it to participate in polymerization reactions. Researchers explore its compatibility with other monomers and its potential as a building block for sustainable polymers .
Lacquers and Coatings
The compound’s chromenone scaffold makes it suitable for lacquer and coating formulations. Lacquers provide protective and decorative finishes for various surfaces, including wood, metal, and ceramics. Researchers investigate its film-forming properties, durability, and resistance to environmental factors. Its green and environmentally friendly origin aligns with the trend toward sustainable coatings .
Green Chemistry Initiatives
Given its origin from biomass feedstock, the compound exemplifies green chemistry principles. Researchers explore its synthesis routes, catalytic transformations, and overall environmental impact. By replacing petrochemical-derived materials, furan-based compounds contribute to sustainable practices. The compound’s versatility and eco-friendly nature make it an attractive candidate for green chemistry applications .
properties
IUPAC Name |
3-[5-(furan-2-ylmethylamino)-1,3,4-thiadiazol-2-yl]-6-methoxychromen-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H13N3O4S/c1-22-11-4-5-14-10(7-11)8-13(16(21)24-14)15-19-20-17(25-15)18-9-12-3-2-6-23-12/h2-8H,9H2,1H3,(H,18,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FGEUBEAAGNLPJP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=C(C=C1)OC(=O)C(=C2)C3=NN=C(S3)NCC4=CC=CO4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H13N3O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
355.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(5-((furan-2-ylmethyl)amino)-1,3,4-thiadiazol-2-yl)-6-methoxy-2H-chromen-2-one | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-{4-[3-(3-fluorophenyl)-1,2,4-oxadiazol-5-yl]piperidin-1-yl}-N-(2-methoxy-5-methylphenyl)acetamide](/img/structure/B2767711.png)
![3-(5-Nitrobenzo[b]thiophene-2-carboxamido)benzofuran-2-carboxamide](/img/structure/B2767712.png)
![6-Azaspiro[3.4]octane-8-carbonitrile;hydrochloride](/img/structure/B2767713.png)
![4-benzoyl-N-(2-(diethylamino)ethyl)-N-(6-fluorobenzo[d]thiazol-2-yl)benzamide hydrochloride](/img/structure/B2767714.png)
![4-{[3-(trifluoromethyl)anilino]methyl}-1(2H)-phthalazinone](/img/structure/B2767716.png)
![3,4-dichloro-N-((8-(3-methyl-1,2,4-oxadiazol-5-yl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)benzamide](/img/structure/B2767717.png)
![(4E)-4-[2,3-dihydro-1,4-benzodioxin-6-yl(hydroxy)methylidene]-5-(4-fluorophenyl)-1-(pyridin-3-ylmethyl)pyrrolidine-2,3-dione](/img/structure/B2767722.png)

![5-((3,4-Difluorophenyl)(4-hydroxypiperidin-1-yl)methyl)-2-methylthiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2767725.png)
![4-(Cyclohexylamino)-6-phenyl-2-{[3-(trifluoromethyl)benzyl]sulfanyl}-5-pyrimidinecarbonitrile](/img/structure/B2767726.png)

![2-(2,4-dioxo-1,3-diazaspiro[4.5]dec-3-yl)-N-ethyl-N-phenylacetamide](/img/structure/B2767730.png)
